molecular formula C9H9N B121678 5-Methylindole CAS No. 614-96-0

5-Methylindole

Cat. No.: B121678
CAS No.: 614-96-0
M. Wt: 131.17 g/mol
InChI Key: YPKBCLZFIYBSHK-UHFFFAOYSA-N
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Description

5-Methylindole is an organic compound with the chemical formula C9H9N. It is a derivative of indole, characterized by a methyl group attached to the fifth position of the indole ring. This compound is known for its irritating properties and is used as an intermediate in the synthesis of various pharmacologically active compounds .

Mechanism of Action

Target of Action

5-Methylindole, a derivative of the interspecies signaling molecule indole , primarily targets various bacterial pathogens. It has been shown to be effective against both Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative ones like Escherichia coli and Pseudomonas aeruginosa .

Mode of Action

It has been found to potentiate tobramycin to kill stationary-phase S. aureus cells after a short, combined treatment . The absence of ions is a prerequisite for this action .

Biochemical Pathways

It is known that gut microbiota is involved in the bioconversion of indoles from tryptophan (trp), an essential amino acid derived entirely from the diet . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

It is known that the efficacy of existing antibiotics, which have been well documented in their toxicity, pharmacokinetics, administration, and mechanisms of actions, can be improved by this compound .

Result of Action

This compound can effectively eradicate various pathogens in a concentration-dependent manner . It can kill methicillin-resistant S. aureus, multidrug-resistant Klebsiella pneumoniae, Mycobacterium tuberculosis, and antibiotic-tolerant S. aureus persisters . Furthermore, this compound potentiates tobramycin killing of S. aureus persisters in a mouse acute skin wound model .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the absence of ions is a prerequisite for this compound to potentiate tobramycin to kill stationary-phase S. aureus cells . Furthermore, the efficacy of hypoionic shock-induced aminoglycoside potentiation can be improved by adding this compound .

Biochemical Analysis

Biochemical Properties

5-Methylindole plays a significant role in biochemical reactions. It is a derivative of the interspecies signaling molecule indole . Indoles are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives, such as this compound, as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Cellular Effects

This compound has been shown to have a direct killing effect on various Gram-positive pathogens (e.g., Staphylococcus aureus and Enterococcus faecalis) and also Gram-negative ones (e.g., Escherichia coli and Pseudomonas aeruginosa) . Particularly, this compound can kill methicillin-resistant S. aureus, multidrug-resistant Klebsiella pneumoniae, Mycobacterium tuberculosis, and antibiotic-tolerant S. aureus persisters .

Molecular Mechanism

The molecular mechanism of this compound involves its potentiation of aminoglycoside antibiotics, but not fluoroquinolones, in the killing of S. aureus . This suggests that this compound may interact with these antibiotics at the molecular level to enhance their bactericidal activity .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that this compound can effectively eradicate various pathogens in a concentration-dependent manner .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently limited. It is known that this compound potentiates tobramycin killing of S. aureus persisters in a mouse acute skin wound model .

Metabolic Pathways

Indole, from which this compound is derived, is involved in the bioconversion from tryptophan (Trp), an essential amino acid derived entirely from the diet . This suggests that this compound may also be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methylindole can be synthesized through several methods. One common approach involves the cyclization of ortho-nitrotoluene derivatives. Another method includes the Fischer indole synthesis, where phenylhydrazine reacts with methyl ketones under acidic conditions to form the indole ring .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic reduction of 5-methyl-2-oxindole. This process involves the chlorination of 5-methyl-2-oxindole with triphenylphosphine and carbon tetrachloride in acetonitrile, followed by catalytic reduction .

Chemical Reactions Analysis

Types of Reactions: 5-Methylindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Methylindole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Methylindole is unique due to its specific positioning of the methyl group, which influences its chemical reactivity and biological activity. Compared to indole, it exhibits enhanced antibacterial properties and serves as a more potent signaling molecule .

Properties

IUPAC Name

5-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKBCLZFIYBSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060638
Record name 5-Methylindole
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

614-96-0
Record name 5-Methylindole
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Record name 5-Methylindole
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Record name 5-METHYLINDOLE
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Record name 5-Methylindole
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Record name 5-methylindole
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Record name 5-METHYLINDOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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